Methyl 3-aminobutanoate
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Overview
Description
Methyl 3-aminobutanoate is an organic compound with the molecular formula C5H11NO2. It is a methyl ester derivative of 3-aminobutanoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-aminobutanoate can be synthesized through the Michael addition of amines to methyl acrylates. This reaction is often promoted by microwave irradiation, which significantly reduces reaction time and increases yield . For example, the reaction between benzylamine and methyl crotonate under microwave irradiation in methanol can produce this compound with high yield .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the esterification of 3-aminobutanoic acid with methanol in the presence of an acid catalyst. This method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are often employed.
Major Products Formed
Oxidation: 3-aminobutanoic acid.
Reduction: 3-aminobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-aminobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-aminobutanoate involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of neurotransmitters and other biologically active compounds. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobutanoate: C5H11NO2
Methyl 3-aminopropanoate: C4H9NO2
Methyl 3-aminopentanoate: C6H13NO2
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its applications in pharmaceuticals and specialty chemicals further highlight its importance .
Properties
IUPAC Name |
methyl 3-aminobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQZRROQIBFBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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